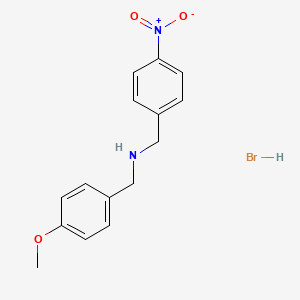
N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a useful research compound. Its molecular formula is C17H22BrNO2 and its molecular weight is 352.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Occurrence and Environmental Fate of Novel Brominated Flame Retardants
Environmental Impact of Brominated Flame Retardants
A review by Zuiderveen et al. (2020) discusses the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, underscoring the environmental persistence and potential risks of methoxy-containing brominated compounds. This work emphasizes the need for further research on their occurrence, fate, and toxicity, highlighting significant knowledge gaps for many NBFRs not included in monitoring programs (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical Methods for Determining Antioxidant Activity
Antioxidant Activity Detection
Munteanu and Apetrei (2021) review critical analytical tests for determining antioxidant activity, which may include compounds with methoxy groups. This review provides insights into how these methods can be applied to assess the antioxidant capacity of complex samples, contributing to food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Enzymatic Decolorization and Detoxification of Dyes
Enzymatic Treatment of Industrial Dyes
Husain (2006) discusses the potential of enzymes in the decolorization and detoxification of textile and other synthetic dyes from polluted water. This review suggests the importance of methoxy groups in compounds targeted by enzymatic treatments, offering a green alternative to conventional methods (Husain, 2006).
Antimalarial Activity of Marine-Derived Compounds
Marine-Derived Antimalarial Agents
Wright et al. (1996) explore the isolation of potential antimalarial agents from marine organisms, including compounds with methoxy groups such as p-methoxybenzyl alcohol. This research highlights the diversity and potential of marine-derived compounds in developing new antimalarial treatments (Wright et al., 1996).
Applications of Redox Mediators in Organic Pollutant Treatment
Redox Mediators in Pollutant Degradation
Husain and Husain (2007) review the use of redox mediators in conjunction with oxidoreductive enzymes for treating organic pollutants. This work underscores the role of methoxy groups in enhancing the efficiency of degrading recalcitrant compounds, indicating the broad applicability of such approaches in environmental remediation (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.BrH/c1-19-16-7-3-14(4-8-16)11-12-18-13-15-5-9-17(20-2)10-6-15;/h3-10,18H,11-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWKFQZIJWDQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-17-1 | |
| Record name | Benzeneethanamine, 4-methoxy-N-[(4-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Fluorophenyl)-N-methyl-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]ethanamine](/img/structure/B1652759.png)
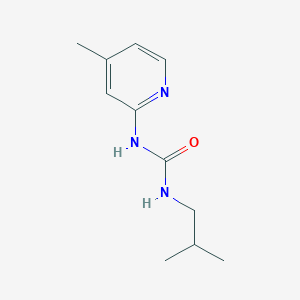
![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(1-ethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B1652762.png)
![1-(4-Methylsulfonylphenyl)-N-[(1-propan-2-yltetrazol-5-yl)methyl]ethanamine](/img/structure/B1652763.png)
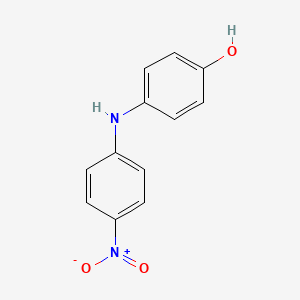
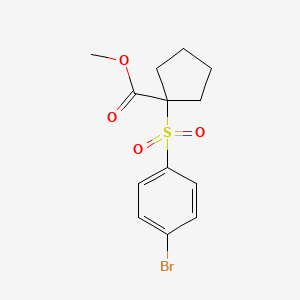
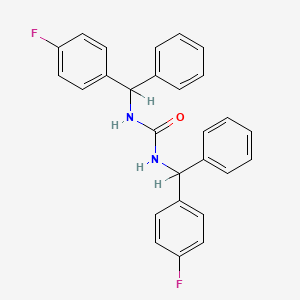
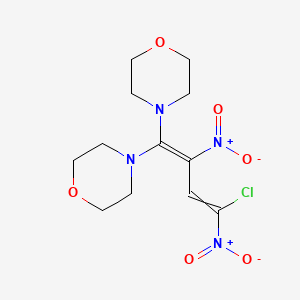
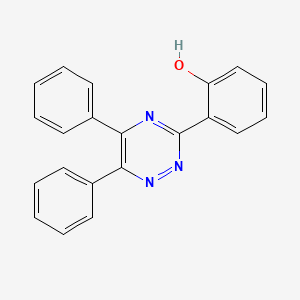
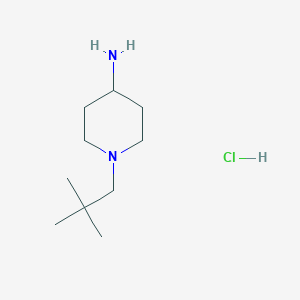
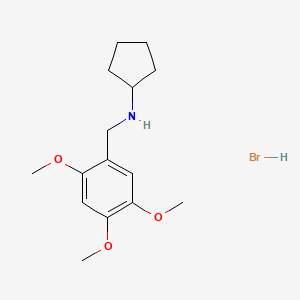
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1652779.png)
